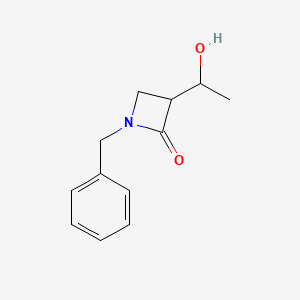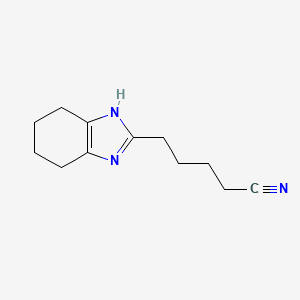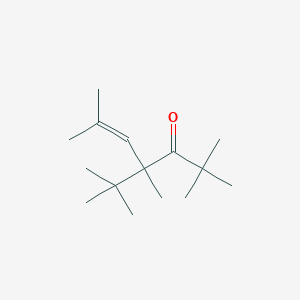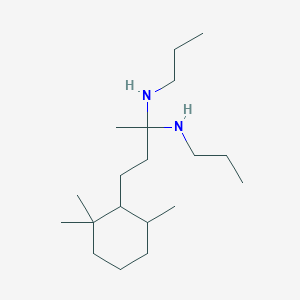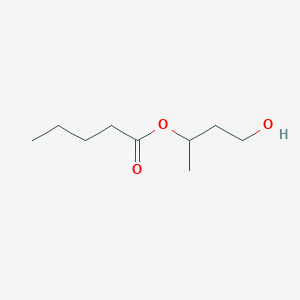
4-Hydroxybutan-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutan-2-yl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group attached to a butan-2-yl chain, which is esterified with pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutan-2-yl pentanoate typically involves the esterification of 4-hydroxybutan-2-ol with pentanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutan-2-yl pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxobutan-2-yl pentanoate or 4-carboxybutan-2-yl pentanoate.
Reduction: Formation of 4-hydroxybutan-2-yl pentanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutan-2-yl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-hydroxybutan-2-yl pentanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis can be catalyzed by esterases, enzymes that are abundant in biological systems. The released products can then participate in further metabolic processes.
Comparison with Similar Compounds
4-Hydroxybutan-2-one: Similar structure but lacks the ester group.
Butyl pentanoate: Similar ester structure but lacks the hydroxyl group.
4-Hydroxybutanoic acid: Similar hydroxyl and butan-2-yl structure but lacks the ester linkage.
Uniqueness: 4-Hydroxybutan-2-yl pentanoate is unique due to the presence of both a hydroxyl group and an ester linkage. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89457-44-3 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl pentanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-9(11)12-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
RTMLRKZDPZPZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


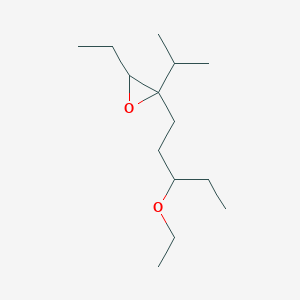
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)
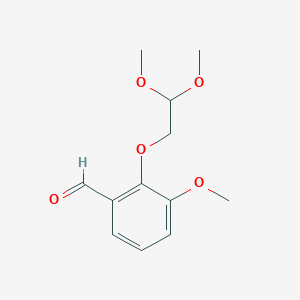
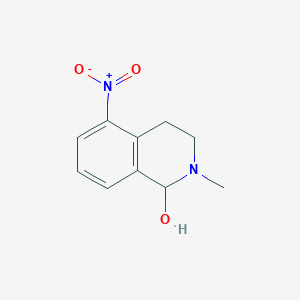
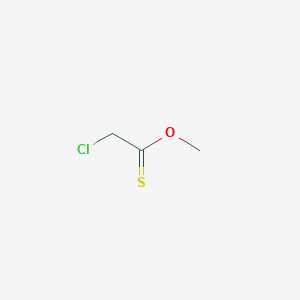



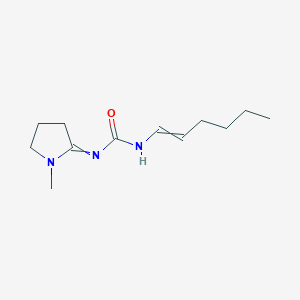
![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
